molecular formula C12H10Cl2N4O2 B2629647 methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate CAS No. 383148-45-6

methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate

Cat. No.: B2629647
CAS No.: 383148-45-6
M. Wt: 313.14
InChI Key: AIECWDXYPFRFRY-VZUCSPMQSA-N
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Description

Methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a synthetic organic compound characterized by its complex structure, which includes a triazole ring and a dichlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate has been studied for its potential antimicrobial and antifungal properties. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential use in treating diseases such as cancer or infections.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Clotrimazole: A triazole compound with antifungal properties.

    Itraconazole: A triazole antifungal medication.

Uniqueness

Methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is unique due to its specific combination of a dichlorophenyl group and a triazole ring, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl (E)-3-(3,5-dichloroanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2/c1-20-12(19)11(18-7-15-6-17-18)5-16-10-3-8(13)2-9(14)4-10/h2-7,16H,1H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIECWDXYPFRFRY-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC(=CC(=C1)Cl)Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC(=CC(=C1)Cl)Cl)/N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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